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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzonitrile

Cat. No.: B184184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 2-Bromo-4-methylbenzonitrile,

a key intermediate in various chemical syntheses. The following sections detail the ¹H NMR,

¹³C NMR, and IR spectral data, along with the experimental protocols used for their acquisition.

This document is intended to serve as a comprehensive resource for researchers and

professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The quantitative spectral data for 2-Bromo-4-methylbenzonitrile are summarized in the tables

below for easy reference and comparison.

¹H NMR Data
Table 1: ¹H NMR Spectral Data of 2-Bromo-4-methylbenzonitrile
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 Singlet 1H Ar-H

7.49 Doublet 1H Ar-H

7.22 Doublet 1H Ar-H

2.41 Singlet 3H -CH₃

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Data
Table 2: ¹³C NMR Spectral Data of 2-Bromo-4-methylbenzonitrile

Chemical Shift (δ) ppm Carbon Type Assignment

143.2 Quaternary Ar-C

136.2 Methine Ar-CH

135.7 Methine Ar-CH

133.0 Methine Ar-CH

125.1 Quaternary Ar-C

117.7 Quaternary C≡N

112.5 Quaternary Ar-C

21.1 Methyl -CH₃

Solvent: CDCl₃, Frequency: 22.5 MHz

IR Data
Table 3: IR Absorption Bands of 2-Bromo-4-methylbenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Methyl C-H Stretch

2220 Strong Nitrile C≡N Stretch

~1600, 1480 Medium-Strong Aromatic C=C Stretch

~820 Strong Aromatic C-H Bend

~780 Medium C-Br Stretch

Sample Preparation: KBr Pellet

Experimental Protocols
The following protocols outline the methodologies for the acquisition of the presented spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C NMR

spectra.

Sample Preparation: Approximately 10-20 mg of 2-Bromo-4-methylbenzonitrile was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5

mm NMR tube.

¹H NMR Acquisition:

The spectrometer was locked onto the deuterium signal of the CDCl₃.

The magnetic field was shimmed to achieve homogeneity.

A standard single-pulse experiment was performed.

The spectral width was set to encompass all proton signals.
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A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

The free induction decay (FID) was Fourier transformed, and the resulting spectrum was

phased and baseline corrected. Chemical shifts are reported in parts per million (ppm)

relative to TMS.

¹³C NMR Acquisition:

The same sample and instrument setup were used as for ¹H NMR.

A standard proton-decoupled pulse sequence was employed to simplify the spectrum to

single lines for each unique carbon atom.

A longer acquisition time and a greater number of scans were necessary due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

The FID was processed similarly to the ¹H NMR data to yield the final spectrum. Chemical

shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR

spectrum.

Sample Preparation (KBr Pellet Method):

A small amount of 2-Bromo-4-methylbenzonitrile (1-2 mg) was finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.

The homogenous mixture was then transferred to a pellet press.

A pressure of several tons was applied to form a thin, transparent KBr pellet containing the

sample.

A background spectrum of a pure KBr pellet was recorded.
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The sample pellet was placed in the sample holder of the FTIR spectrometer, and the

spectrum was recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented as

transmittance versus wavenumber.

Spectral Interpretation and Workflow
The following diagrams illustrate the logical workflow for the interpretation of the acquired

spectral data.
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¹H NMR Spectral Interpretation Workflow

Acquire ¹H NMR Spectrum

Identify Number of Signals
(Number of non-equivalent protons)

Analyze Chemical Shift (δ)
(Electronic environment of protons)

Determine Integration
(Ratio of protons)

Analyze Splitting Pattern (Multiplicity)
(Neighboring protons)

Assign Signals to Protons
in 2-Bromo-4-methylbenzonitrile

Confirm Structure
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¹³C NMR Spectral Interpretation Workflow

Acquire ¹³C NMR Spectrum
(Proton Decoupled)

Count Number of Signals
(Number of non-equivalent carbons)

Analyze Chemical Shift (δ)
(Hybridization and electronic environment)

Assign Signals to Carbons
in 2-Bromo-4-methylbenzonitrile

Correlate with ¹H NMR Data

Final Structure Confirmation
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IR Spectral Interpretation Workflow

Acquire IR Spectrum

Identify Key Functional Group Frequencies
(e.g., C≡N, C-H, C=C)

Analyze Fingerprint Region
(Complex vibrations, unique identification)

Correlate Bands to Structural Features
of 2-Bromo-4-methylbenzonitrile

Confirm Presence of Functional Groups

Click to download full resolution via product page

To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-methylbenzonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184184#2-bromo-4-methylbenzonitrile-spectral-
analysis-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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